tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate

Lipophilicity Drug Discovery Permeability

tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate (CAS 649766-45-0), also referred to as 6-(N-Boc)amino-3-methyl-4(E)-hexenal, is an N-Boc-protected amino aldehyde bearing a conjugated (E)-α,β-unsaturated enal moiety and a 4-methyl substituent. Its molecular formula is C₁₂H₂₁NO₃ with a molecular weight of 227.30 Da, a calculated LogP of 2.50, and a polar surface area (PSA) of 58.89 Ų.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
CAS No. 649766-45-0
Cat. No. B12589813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate
CAS649766-45-0
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(CC=O)C=CCNC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-10(7-9-14)6-5-8-13-11(15)16-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,13,15)
InChIKeyYBXODPXGRUPFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate (CAS 649766-45-0): Core Physicochemical Identity and Synthetic Role


tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate (CAS 649766-45-0), also referred to as 6-(N-Boc)amino-3-methyl-4(E)-hexenal, is an N-Boc-protected amino aldehyde bearing a conjugated (E)-α,β-unsaturated enal moiety and a 4-methyl substituent. Its molecular formula is C₁₂H₂₁NO₃ with a molecular weight of 227.30 Da, a calculated LogP of 2.50, and a polar surface area (PSA) of 58.89 Ų . The compound belongs to the class of Boc-protected amino aldehydes and serves primarily as a bifunctional synthetic intermediate, offering both a latent amine (via Boc deprotection) and an electrophilic α,β-unsaturated aldehyde for downstream diversification [1].

Why Generic Substitution Fails for tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate (CAS 649766-45-0)


Within the family of N-Boc-protected amino aldehydes, simple interchange of analogs is precluded by quantifiable differences in lipophilicity, molecular architecture, and synthetic provenance. The 4-methyl substitution and the (E)-2-enal conjugation in CAS 649766-45-0 create a distinct physicochemical and reactivity profile compared to the non-methylated isomer (CAS 646062-88-6), the saturated PROTAC linker (CAS 80860-42-0), and the regioisomeric 4-enal variant (CAS 760968-76-1). These differences manifest as measurable LogP shifts, altered hydrogen-bonding capacity, and divergent performance in conjugate addition chemistry, as detailed in the quantitative evidence below [1].

Product-Specific Quantitative Evidence Guide for tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate (CAS 649766-45-0)


LogP Differentiation: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate vs. Saturated PROTAC Linker tert-Butyl (6-oxohexyl)carbamate

CAS 649766-45-0 exhibits a calculated LogP of 2.50, compared to an XLogP3-AA of 1.4 for the saturated analog tert-butyl (6-oxohexyl)carbamate (CAS 80860-42-0) [1]. This ΔLogP of +1.1 units represents a ~12.6-fold increase in theoretical octanol-water partition coefficient, indicating substantially higher membrane permeability potential. The 4-methyl group and conjugated 2-enal system contribute additively to the lipophilicity increase relative to the fully saturated scaffold.

Lipophilicity Drug Discovery Permeability

LogP and Molecular Weight Differentiation: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate vs. Non-Methylated 4-Enyl Isomer

CAS 649766-45-0 (C₁₂H₂₁NO₃, MW 227.30, LogP 2.50) differs from the non-methylated 4-enyl isomer tert-butyl N-(6-oxohex-4-enyl)carbamate (CAS 646062-88-6; C₁₁H₁₉NO₃, MW 213.27, LogP 2.25) by +14.03 Da and ΔLogP ≈ +0.25 [1]. The additional methyl group accounts for both the mass increase and the lipophilicity increment. Against the regioisomeric CAS 760968-76-1 (MW 213.27, LogP 2.44), the LogP differential narrows to +0.06, but the 14-Da mass difference persists .

Lipophilicity Molecular Weight SAR

Synthetic Accessibility: 82% Yield via Schwartz's Reagent/Diethylzinc-Mediated Conjugate Addition

CAS 649766-45-0 is prepared in 82% isolated yield via a one-pot conjugate addition of an alkenylzirconocene species (generated in situ from N-Boc-aminopropyne with Schwartz's reagent) to crotonaldehyde, catalyzed by CuI·0.75DMS and mediated by diethylzinc in CH₂Cl₂/toluene at room temperature over 0.75 h [1]. This yield benchmark is reported in the context of a methodology that demonstrates superior product yields compared to alternative copper(I) sources and nickel(II)-catalyzed conjugate additions to α,β-unsaturated aldehydes [2]. Non-methylated or saturated analogs may require different synthetic routes with variable efficiency.

Synthetic Methodology Conjugate Addition Organozirconium

Bifunctional Reactivity Advantage: Conjugated (E)-2-Enal Plus Latent Boc-Amine vs. Saturated PROTAC Linker

CAS 649766-45-0 possesses a conjugated (E)-α,β-unsaturated aldehyde system (2-enal) that enables 1,4-conjugate addition chemistry, a reactivity mode absent in the saturated analog tert-butyl (6-oxohexyl)carbamate (CAS 80860-42-0), which is categorized as a PROTAC linker [1]. The 4-methyl group additionally creates a stereocenter upon conjugate addition, offering potential for diastereoselective transformations. In contrast, CAS 80860-42-0 provides only a simple aliphatic aldehyde for reductive amination or Grignard addition, limiting the scope of accessible downstream architectures.

Bifunctional Intermediate PROTAC Conjugate Addition

PSA and Hydrogen-Bonding Profile vs. Regioisomeric 4-Enyl Carbamate

CAS 649766-45-0 has a calculated PSA of 58.89 Ų, compared to 55.40 Ų for the regioisomeric tert-butyl (6-oxohex-4-enyl)carbamate (CAS 760968-76-1) . The ΔPSA of +3.49 Ų arises from the repositioning of the double bond from the 4-en to the 2-en position, which alters the spatial relationship between the carbamate and aldehyde oxygen atoms. Both compounds share identical hydrogen bond donor (1) and acceptor (3) counts, but the 2-enal conjugation in the target compound places the aldehyde oxygen in a different electronic environment, affecting its hydrogen-bond acceptor strength.

Polar Surface Area Drug-likeness Physicochemical Profiling

Limitations of Direct Comparator Evidence for CAS 649766-45-0

It must be explicitly noted that direct head-to-head experimental comparisons between CAS 649766-45-0 and its closest analogs are absent from the publicly available literature. No study was identified that measures CAS 649766-45-0 and a named comparator in the same assay under identical conditions. The quantitative evidence presented above derives from cross-study physicochemical calculations, a single synthetic methodology report, and class-level structural inferences. Biological activity data, in vivo performance metrics, stability under physiological conditions, and comparative toxicity data are not available for this compound as of the search date . Procurement decisions should weigh this evidence gap and consider requesting custom comparative data from suppliers where critical.

Evidence Gaps Data Transparency Procurement Due Diligence

Best Research and Industrial Application Scenarios for tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate (CAS 649766-45-0)


Diversification via 1,4-Conjugate Addition for β-Substituted Amino Aldehyde Synthesis

The conjugated (E)-2-enal system of CAS 649766-45-0 enables Cu(I)-catalyzed 1,4-conjugate addition of alkenyl, aryl, and alkyl nucleophiles, as demonstrated by the 82%-yield vinylzirconocene addition methodology of El-Batta et al. [1]. This reactivity is inaccessible to saturated analogs such as CAS 80860-42-0. The product β-substituted N-Boc amino aldehydes serve as advanced intermediates for chiral amine synthesis, peptide isosteres, and heterocycle construction. Procurement of CAS 649766-45-0 is indicated when the synthetic route requires conjugate addition as a key C–C bond-forming step.

PROTAC and Targeted Protein Degradation (TPD) Linker with Enhanced Lipophilicity

While the saturated analog tert-butyl (6-oxohexyl)carbamate (CAS 80860-42-0) is established as a PROTAC linker , CAS 649766-45-0 offers a ΔLogP of +1.1 units versus the saturated scaffold, potentially improving membrane permeability of the resulting PROTAC conjugates. The conjugated enal also provides an additional synthetic handle for late-stage functionalization. This compound merits evaluation in PROTAC programs where linker lipophilicity is a critical optimization parameter and where the 4-methyl group and unsaturation do not interfere with ternary complex formation.

Chiral Building Block for Asymmetric Synthesis of γ-Methyl-Substituted Amino Acids and Amino Alcohols

The 4-methyl substituent of CAS 649766-45-0 constitutes a prochiral center. Upon enantioselective 1,4-conjugate addition or asymmetric reduction, this scaffold can deliver enantiomerically enriched γ-methyl-substituted N-Boc amino aldehydes, which are direct precursors to non-proteinogenic amino acids and amino alcohols. The 82% synthetic yield and straightforward two-component assembly from N-Boc-aminopropyne and crotonaldehyde [1] make this a cost-competitive entry point for chiral building block libraries.

Quality Control and Regulatory Differentiation via Physicochemical Fingerprinting

The quantifiable differences in MW (+14.03 Da), LogP (Δ +0.06 to +1.1), and PSA (Δ +3.49 Ų) versus regioisomeric and saturated analogs provide orthogonal analytical parameters for identity confirmation and purity assessment. For GMP or ISO-certified procurement, these differentiated physicochemical properties enable robust HPLC, LC-MS, and NMR-based batch release testing that can distinguish CAS 649766-45-0 from closely related carbamates that may co-elute or co-crystallize.

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